N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of the 4-ethoxybenzyl chloride, which is then reacted with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(4-chlorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
- N-[(4-bromophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H23N3O |
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Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C16H23N3O/c1-5-20-15-8-6-14(7-9-15)10-17-16-13(4)11-19(18-16)12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,17,18) |
InChI Key |
FIQDKGIZUFGKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C=C2C)C(C)C |
Origin of Product |
United States |
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